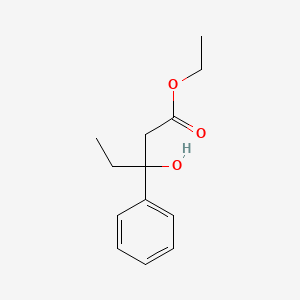

Ethyl 3-hydroxy-3-phenylpentanoate

Description

Properties

IUPAC Name |

ethyl 3-hydroxy-3-phenylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-3-13(15,10-12(14)16-4-2)11-8-6-5-7-9-11/h5-9,15H,3-4,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBGTIFZVCWOHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)OCC)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10324825 | |

| Record name | ethyl 3-hydroxy-3-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2293-61-0 | |

| Record name | Ethyl β-ethyl-β-hydroxybenzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2293-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 407769 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002293610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrocinnamic acid, ethyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-hydroxy-3-phenylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10324825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 407769 typically involves the esterification of hydrocinnamic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The general reaction scheme is as follows:

[ \text{C}9\text{H}{10}\text{O}_2 + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}{12}\text{H}{16}\text{O}_3 + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of NSC 407769 can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as sulfonated resins, can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

NSC 407769 undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group in NSC 407769 can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 3-oxo-3-phenylpentanoic acid.

Reduction: Formation of 3-hydroxy-3-phenylpentanol.

Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

NSC 407769 has found applications in several areas of scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studies have explored its potential as a precursor for biologically active compounds.

Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism by which NSC 407769 exerts its effects is primarily through its interactions with various molecular targets. The ester functional group can undergo hydrolysis to release the active hydrocinnamic acid, which can then participate in various biochemical pathways. The hydroxyl group in the compound can also form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with ethyl 3-hydroxy-3-phenylpentanoate, differing in substituents or functional groups:

Key Observations :

- Aromatic vs.

- Steric and Electronic Effects: Fluorination (e.g., ethyl 3-ethyl-2,2-difluoro-3-hydroxypentanoate ) introduces electron-withdrawing effects, altering reactivity and stability.

Q & A

Q. What are the established synthetic routes for Ethyl 3-hydroxy-3-phenylpentanoate, and how do reaction conditions influence yield?

this compound can be synthesized via oxidation, reduction, or substitution reactions. For example, oxidation of the hydroxyl group using potassium permanganate (KMnO₄) under acidic conditions yields ethyl 3-oxo-3-phenylpropanoate, while reduction of the ester group with lithium aluminum hydride (LiAlH₄) produces ethyl 3-hydroxy-3-phenylpropanol . Substitution reactions with halogenating agents like thionyl chloride (SOCl₂) generate derivatives such as ethyl 3-chloro-3-phenylpropanoate. Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–5°C for LiAlH₄ reductions), and solvent polarity .

Q. How can researchers purify this compound and confirm enantiomeric purity?

Purification typically involves fractional distillation or column chromatography using silica gel and a hexane/ethyl acetate solvent gradient. Enantiomeric purity is confirmed via chiral HPLC with columns like Chiralpak® IA or IB, coupled with polarimetric analysis. Gas chromatography (GC) with flame ionization detection (FID) is also employed for purity assessment, though chiral stationary phases are critical for resolving stereoisomers .

Q. What spectroscopic techniques are essential for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. Key signals include the hydroxyl proton (δ 1.5–2.0 ppm, broad singlet) and ester carbonyl (δ 170–175 ppm in ¹³C NMR). Infrared (IR) spectroscopy identifies functional groups (e.g., O–H stretch at 3200–3600 cm⁻¹, ester C=O at 1720–1740 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (194.23 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory data on reaction outcomes (e.g., unexpected byproducts) be resolved in the synthesis of this compound?

Contradictory data often arise from competing reaction pathways. For example, LiAlH₄ reduction may produce alcohol byproducts if residual moisture is present. Systematic troubleshooting involves:

- Kinetic studies : Monitoring reaction progress via thin-layer chromatography (TLC) at timed intervals.

- Isolation of intermediates : Trapping reactive intermediates (e.g., using trimethylsilyl chloride).

- Computational modeling : Density functional theory (DFT) calculations to predict transition states and competing pathways .

Q. What computational tools are effective for predicting retrosynthetic pathways of this compound derivatives?

AI-driven platforms like Pistachio, Reaxys, and BKMS Metabolic leverage reaction databases to propose viable routes. For example, retrosynthesis of ethyl 3-chloro-3-phenylpropanoate might prioritize halogenation over esterification steps. Validation requires benchmarking predicted pathways against experimental yields and side-reaction profiles .

Q. How can researchers design experiments to study the steric and electronic effects of substituents on this compound’s reactivity?

- Steric effects : Synthesize derivatives with bulky substituents (e.g., tert-butyl groups) on the phenyl ring and compare reaction rates in nucleophilic acyl substitution.

- Electronic effects : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring and monitor changes in ester hydrolysis rates via kinetic isotope effect (KIE) studies.

- Spectroscopic probes : Use Hammett plots to correlate substituent σ values with reaction rates .

Methodological Considerations

- Data validation : Cross-reference NMR/IR data with databases like PubChem or EPA DSSTox to resolve structural ambiguities .

- Safety protocols : Use impermeable gloves (e.g., nitrile) and respiratory protection when handling volatile reagents (e.g., thionyl chloride) .

- Advanced analytics : Couple GC-MS with multivariate analysis (e.g., PCA) to deconvolute complex reaction mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.